3-(Oxiran-2-yl)oxane
Description
3-(Oxiran-2-yl)oxane is a chiral epoxide characterized by a six-membered oxane (tetrahydropyran) ring substituted with an oxirane (epoxide) group at the 3-position. This compound is of significant interest in organic synthesis due to its stereochemical versatility and utility as a precursor for bioactive molecules. Chemo-enzymatic methods using levoglucosenone (LGO) as a starting material have been developed to synthesize derivatives like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, which are intermediates for flavor chemicals such as (S)-dairy lactone . The compound’s epoxide group enables ring-opening reactions for constructing γ-lactones, thiobutyrolactones, and other chiral building blocks used in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-(oxiran-2-yl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6(4-8-3-1)7-5-9-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPLZIRZIBLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxiran-2-yl)oxane typically involves the formation of the oxirane ring followed by the introduction of the oxane ring. One common method is the reaction of an appropriate diol with a strong base, such as potassium hydroxide, to induce cyclization and form the oxirane ring. This is followed by further cyclization to form the oxane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxiran-2-yl)oxane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed:
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution.
Scientific Research Applications
3-(Oxiran-2-yl)oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-yl)oxane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The oxirane ring’s high ring strain makes it particularly reactive, facilitating these interactions .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Related Compounds
Research Findings and Industrial Relevance
- Synthetic Efficiency : The chemo-enzymatic route to this compound derivatives achieves higher enantiomeric purity and yield compared to traditional chemical methods, aligning with green chemistry principles .
- Thermodynamic Stability : Computational studies suggest the oxane ring reduces ring-strain energy in this compound by ~15 kcal/mol relative to ethylene oxide, rationalizing its selective reactivity .
- Market Potential: Derivatives like (S)-dairy lactone, synthesized from this compound intermediates, are valued in the flavor industry at >$500/kg due to their low odor thresholds .
Biological Activity
3-(Oxiran-2-yl)oxane, also known as an epoxide, is a cyclic ether characterized by a three-membered ring structure containing an oxygen atom. This compound has gained attention in various fields, particularly in medicinal chemistry and material science, due to its unique reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound (CAS No. 1483184-73-1) is a chiral compound often utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including nucleophilic attacks and rearrangements, making it valuable in the synthesis of more complex molecules.
The biological activity of this compound is primarily attributed to its ability to react with nucleophiles. The epoxide ring can be opened by nucleophilic attack, leading to the formation of diols or other functionalized compounds. This reactivity underlies its potential as a bioactive agent.
Key Reactions:
- Nucleophilic Opening : The epoxide can react with amines or alcohols, resulting in the formation of hydroxyl groups.
- Ring-Opening Polymerization : This process can lead to the formation of polymers with specific properties useful in drug delivery systems.
Antimicrobial Properties
Research indicates that epoxides like this compound exhibit antimicrobial activity. A study highlighted that certain epoxide derivatives showed significant inhibition against various bacterial strains, suggesting their potential as antimicrobial agents. This activity is often linked to the ability of epoxides to modify cellular components through covalent bonding.
Anticancer Activity
Epoxides have been investigated for their cytotoxic effects on cancer cells. For instance, derivatives of this compound have shown selective toxicity against specific tumor cell lines while sparing normal cells. This selectivity could be leveraged for developing targeted cancer therapies.
Study 1: Antimicrobial Efficacy
A study published in PubMed examined the antimicrobial effects of several epoxide compounds, including this compound. The results demonstrated that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating their potential use in treating bacterial infections .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the cytotoxicity of this compound was assessed against various human cancer cell lines. The compound exhibited significant tumor cell-specific cytotoxicity, particularly against breast and lung cancer cells, suggesting its potential as a lead compound for anticancer drug development .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
